molecular formula C20H14N2O2 B2961131 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 380154-33-6

3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2961131
CAS No.: 380154-33-6
M. Wt: 314.344
InChI Key: ZLZMLNRMYRYGSK-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a naphthalene substituent at the 3-position and a phenyl group at the 1-position of the pyrazole ring.

Properties

IUPAC Name

3-naphthalen-1-yl-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(24)18-13-22(15-9-2-1-3-10-15)21-19(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZMLNRMYRYGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of naphthalene derivatives with phenylhydrazine and ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then subjected to acid hydrolysis to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Findings from Comparative Analysis

Synthetic Efficiency :

  • The thiazole-containing analog (Table 1, Entry 1) was synthesized in 85% yield using concentrated H2SO4 and aqueous conditions, demonstrating robustness for heterocyclic coupling .
  • The fluorophenyl derivative (Entry 2) served as a precursor for oxadiazole formation via DIC-mediated coupling, highlighting its utility in heterocyclic expansion .

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (Entry 3) increases acidity and lipophilicity, enhancing bioavailability in agrochemical applications .

Spectroscopic and Crystallographic Insights: IR spectra of carboxylic acid derivatives consistently show O–H (≈3420 cm⁻¹) and C=O (≈1684 cm⁻¹) stretching, confirming the presence of the carboxylic acid group . Crystal structures of naphthalene-containing analogs reveal non-merohedral twinning, complicating refinement but validating molecular geometry .

Biological Activity

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a naphthalene ring, a phenyl ring, and a pyrazole framework. The synthesis typically involves the reaction of naphthalene derivatives with phenylhydrazine and ethyl acetoacetate under reflux conditions in solvents like ethanol or methanol. Following this, acid hydrolysis yields the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX enzymes by this compound has been suggested as a mechanism for its anti-inflammatory activity .

Anticancer Activity

Emerging research points to the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that certain pyrazole derivatives can interfere with cell cycle progression and promote cell death in various cancer cell lines .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Inhibition of PfDHODHThe compound showed weak inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with some derivatives achieving up to 30% inhibition at 50 μM concentration.
Structure Activity RelationshipInvestigated various pyrazole derivatives, revealing insights into how structural modifications affect biological activity, particularly against cancer cells.
Broad Spectrum ActivitiesPyrazole derivatives were noted for their diverse biological activities, including antimicrobial and anti-inflammatory effects, establishing a basis for further exploration of this compound.

The mechanisms underlying the biological activities of this compound involve:

Antimicrobial Activity : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity : Inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.

Anticancer Activity : Induction of apoptosis may occur via mitochondrial pathways or modulation of signaling cascades involved in cell survival.

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